molecular formula C14H10OS B15185307 4-Acetyldibenzothiophene CAS No. 127330-24-9

4-Acetyldibenzothiophene

Cat. No.: B15185307
CAS No.: 127330-24-9
M. Wt: 226.30 g/mol
InChI Key: IWBALMHQUNECNL-UHFFFAOYSA-N
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Description

1-(4-Dibenzothienyl)ethanone is an organic compound with the chemical formula C14H10OS. It appears as a white to pale yellow crystalline solid and is soluble in various organic solvents. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Dibenzothienyl)ethanone can be synthesized through several organic synthesis routes. One common method involves the reaction of dibenzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 1-(4-Dibenzothienyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Dibenzothienyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Dibenzothienyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Dibenzothienyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

1-(4-Dibenzothienyl)ethanone can be compared with other similar compounds, such as:

    Dibenzothiophene: A parent compound with a similar structure but lacking the ethanone group.

    1-(4-Dibenzofuranyl)ethanone: A structurally related compound where the sulfur atom is replaced by an oxygen atom.

    1-(4-Dibenzoselenophenyl)ethanone: A compound where the sulfur atom is replaced by a selenium atom.

The uniqueness of 1-(4-Dibenzothienyl)ethanone lies in its specific chemical properties and reactivity, which are influenced by the presence of the sulfur atom and the ethanone group .

Properties

IUPAC Name

1-dibenzothiophen-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBALMHQUNECNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1SC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127330-24-9
Record name 4-Acetyldibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127330249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ACETYLDIBENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PC8E1TCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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